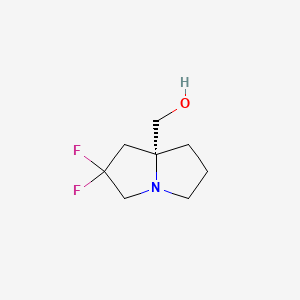
(R)-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is a complex organic compound characterized by the presence of a pyrrolizine ring system with two fluorine atoms and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the pyrrolizine ring, followed by the introduction of fluorine atoms and the hydroxymethyl group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography, and the use of advanced techniques like continuous flow synthesis to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the pyrrolizine ring or other functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
®-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of ®-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the pyrrolizine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
®-Tetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
®-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group, affecting its biological activity.
Uniqueness
®-(2,2-Difluorotetrahydro-1H-pyrrolizin-7A(5H)-YL)methanol is unique due to the presence of both fluorine atoms and the hydroxymethyl group, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C8H13F2NO |
|---|---|
Peso molecular |
177.19 g/mol |
Nombre IUPAC |
[(8R)-6,6-difluoro-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)4-7(6-12)2-1-3-11(7)5-8/h12H,1-6H2/t7-/m1/s1 |
Clave InChI |
DSFJGMRTAPNJLK-SSDOTTSWSA-N |
SMILES isomérico |
C1C[C@@]2(CC(CN2C1)(F)F)CO |
SMILES canónico |
C1CC2(CC(CN2C1)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)
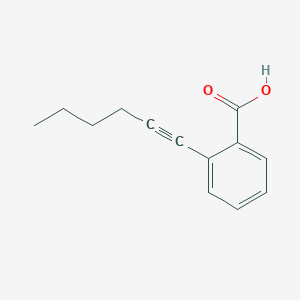
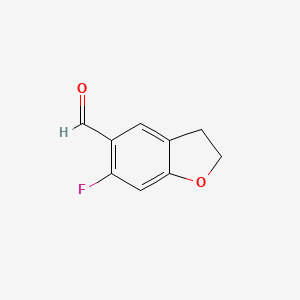
![tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride](/img/structure/B13893154.png)
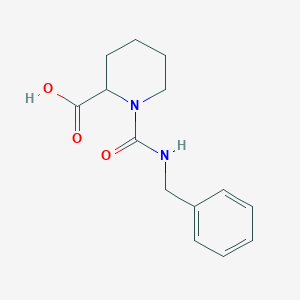
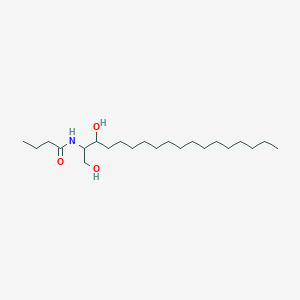

![Ethyl 2-[(diphenylmethylene)amino]propanoate](/img/structure/B13893175.png)
![Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B13893186.png)
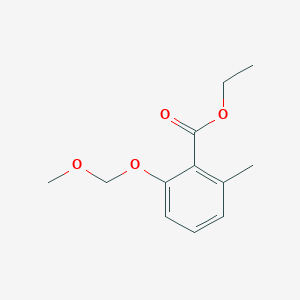
![5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13893196.png)
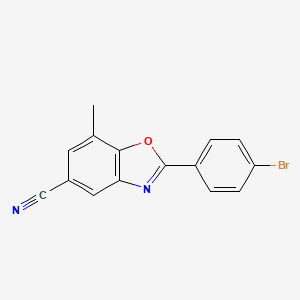

![tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate](/img/structure/B13893228.png)
